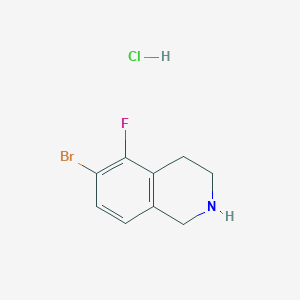![molecular formula C18H22N4O3 B2820306 Butan-2-yl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate CAS No. 845801-54-9](/img/structure/B2820306.png)
Butan-2-yl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Butan-2-yl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate” is likely to be an organic compound given its composition. It contains functional groups such as amino, methoxyethyl, and carboxylate, which are common in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring (pyrrolo[3,2-b]quinoxaline). The presence of these groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The compound’s reactivity would likely be influenced by the presence of the amino, methoxyethyl, and carboxylate groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like amino and carboxylate would likely make the compound polar and potentially soluble in polar solvents .科学的研究の応用
Corrosion Inhibition
Quinoxaline derivatives, including those related to Butan-2-yl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate, have been studied for their potential as corrosion inhibitors. Research has shown that these compounds can effectively inhibit the corrosion of mild steel in acidic environments. The studies highlight the role of chemical interactions between the inhibitors and the metal surface, suggesting a combination of physisorption and chemisorption mechanisms (Olasunkanmi et al., 2016).
Antituberculosis Activity
Quinoxaline-2-carboxylate 1,4-dioxide derivatives, closely related to the chemical , have been synthesized and evaluated for their antituberculosis activity. These studies have found that certain substituents on the quinoxaline nucleus significantly affect the compounds' efficacy against Mycobacterium tuberculosis. The activity of these compounds depends greatly on the substituents in the carboxylate group, with some derivatives showing promising antitubercular activity, including activity in macrophages (Jaso et al., 2005).
Synthesis and Biological Evaluation of Derivatives
Research has also been conducted on the synthesis of quinoxaline-based derivatives for biological evaluation. These studies involve the synthesis of various quinoline derivatives and their evaluation for antimicrobial and anti-inflammatory properties. The studies highlight the versatility of the quinoxaline core in medicinal chemistry and its potential in the development of new therapeutic agents (Khokra et al., 2015).
Catalysis and Synthetic Applications
Quinoxaline derivatives have been explored in the field of catalysis, particularly in asymmetric hydrogenation of functionalized alkenes. Research in this area demonstrates the utility of quinoxaline-based ligands in synthesizing chiral pharmaceutical ingredients, suggesting a broad application in synthetic organic chemistry (Imamoto et al., 2012).
Drug Discovery and Development
In the pharmaceutical industry, quinoxaline derivatives are being investigated for their potential as drug candidates. They have been studied for their binding affinities to various receptors and have shown a range of intrinsic efficacies. This research points to the potential of quinoxaline derivatives in the development of new drugs for treating various disorders, including neuropsychiatric and neurological disorders (Li et al., 2014).
特性
IUPAC Name |
butan-2-yl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-4-11(2)25-18(23)14-15-17(22(16(14)19)9-10-24-3)21-13-8-6-5-7-12(13)20-15/h5-8,11H,4,9-10,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQSQKFLPIIRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
butan-2-yl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

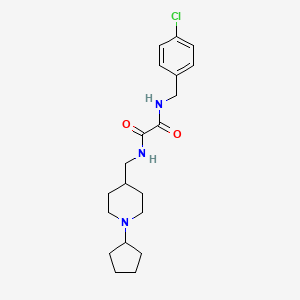
![2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2820225.png)
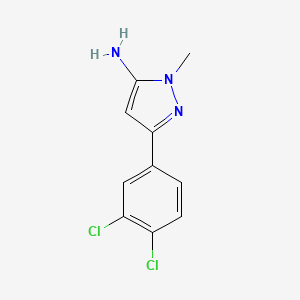
![8-methoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2820228.png)
![1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2820230.png)
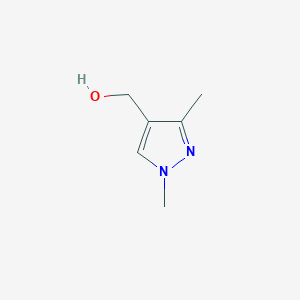
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2820234.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2,2-dimethylpropan-1-one](/img/structure/B2820235.png)
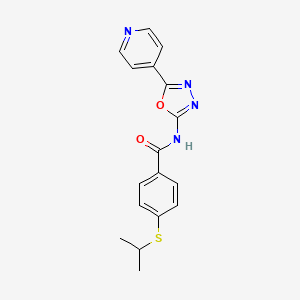

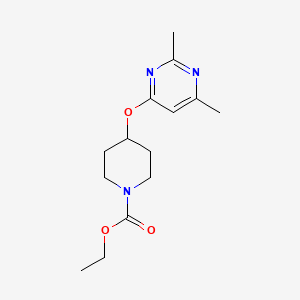

![3-{4-[3-(3-Ethyl-1,2-oxazol-5-yl)propoxy]-3,5-dimethylphenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2820244.png)
